N-p-tolylbiphenyl-4-amine
Description
Contextualization of N-p-tolylbiphenyl-4-amine within Contemporary Organic Chemistry
In the realm of modern organic chemistry, this compound serves as a valuable building block and intermediate in the synthesis of more complex molecular structures. Its chemical properties, such as its electron-donating nature and the ability to undergo various coupling reactions, make it a versatile reagent. The presence of the biphenyl (B1667301) and tolyl groups influences the compound's steric and electronic properties, which can be strategically exploited in synthetic methodologies.
The synthesis of this compound itself can be achieved through established organic reactions, often involving the coupling of 4-iodotoluene (B166478) with 4-aminobiphenyl (B23562) or the reaction of p-toluidine (B81030) with a suitably activated biphenyl derivative. chemsrc.com These synthetic routes provide access to a compound that is instrumental in the development of novel organic materials with tailored functionalities.
Interdisciplinary Significance of Aminobiphenyl Derivatives in Materials Science and Beyond
The broader class of aminobiphenyl derivatives, to which this compound belongs, holds considerable interdisciplinary importance, particularly in materials science. These compounds are frequently incorporated into the design of organic electronic materials due to their charge-transporting capabilities.
One of the most prominent applications of aminobiphenyl derivatives is in the field of organic electronics, where they are utilized as hole-transporting materials (HTMs) in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). d-nb.inforsc.orgmdpi.com The function of an HTM is to efficiently transport positive charge carriers (holes) from the active layer to the electrode, a critical process for device performance. d-nb.info The molecular structure of these amines allows for good orbital overlap between adjacent molecules, facilitating charge hopping and leading to high hole mobility.
The development of dopant-free HTMs is a significant area of research, aiming to simplify device fabrication and improve long-term stability. mdpi.com Polymeric HTMs are also being investigated for their potential in large-scale, solution-processable fabrication of solar cells. mdpi.comrsc.org The versatility of aminobiphenyl and related structures continues to drive innovation in the design of next-generation electronic and optoelectronic devices.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H17N |
| Molecular Weight | 259.345 g/mol |
| Boiling Point | 428°C at 760 mmHg |
| Flash Point | 228.3°C |
| Exact Mass | 259.136 g/mol |
| LogP | 5.47860 |
| Vapor Pressure | 1.57E-07 mmHg at 25°C |
| Index of Refraction | 1.636 |
| CAS Number | 147678-90-8 |
| Data sourced from reference chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-(4-phenylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMPSBPRUKVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396703 | |
| Record name | N-p-tolylbiphenyl-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147678-90-8 | |
| Record name | N-p-tolylbiphenyl-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of N P Tolylbiphenyl 4 Amine
Novel Synthetic Routes for N-p-tolylbiphenyl-4-amine
The synthesis of this compound has evolved significantly, moving towards more efficient, selective, and sustainable methods.
Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Amine Synthesis
The construction of the C-N bond in diarylamines such as this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, predominantly the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and high efficiency compared to older methods like the Ullmann condensation. wikipedia.orgprinceton.edu
The archetypal synthesis of this compound via this method involves the coupling of an aryl halide, typically 4-bromobiphenyl (B57062) or 4-iodobiphenyl, with p-toluidine (B81030) in the presence of a palladium catalyst and a base. libretexts.orggoogle.com The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. The development of specialized phosphine (B1218219) ligands has been instrumental in advancing this chemistry.
First-Generation Ligands: Early systems used monodentate phosphine ligands like P(o-tolyl)₃. libretexts.org
Bidentate Phosphine Ligands: The introduction of chelating bidentate ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEPhos (Bis(2-diphenylphosphinophenyl)ether) expanded the reaction's scope to include primary amines and improved reaction rates and yields. wikipedia.org
Sterically Hindered Ligands: More recent advancements have seen the development of bulky, electron-rich monodentate phosphine ligands like XPhos, SPhos, and RuPhos. These ligands, often part of highly active pre-catalyst systems, allow for the coupling of a wider range of aryl halides (including less reactive aryl chlorides) under milder conditions and with lower catalyst loadings. organic-chemistry.orgsigmaaldrich.com
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| Aryl Bromide | Primary Amine | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 |
| Aryl Chloride | Primary Amine | Pd₂ (dba)₃ | BrettPhos | LHMDS | Dioxane | 100 |
| Aryl Triflates | Secondary Amine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 80-110 |
This table presents generalized conditions based on literature for diarylamine synthesis. Specific conditions for this compound would be analogous. sigmaaldrich.com
Green Chemistry Approaches in this compound Production
In line with the principles of sustainable chemistry, several green approaches for diarylamine synthesis have been developed, which are applicable to the production of this compound.
Heterogeneous Catalysis: To simplify catalyst separation and recycling, palladium nanoparticles supported on various materials have been employed. For instance, Pd/C can be used as a heterogeneous catalyst in Buchwald-Hartwig couplings, allowing for easier removal from the reaction mixture. rsc.org Another approach involves immobilizing palladium nanoparticles on amine-functionalized supports, which can enhance catalytic activity and recyclability in related reactions. mdpi.com
Alternative Solvents: Efforts to replace common volatile organic solvents have led to the use of more environmentally benign media. A waste-minimized strategy has been reported using a biphasic azeotropic mixture of cyclopentyl methyl ether (CPME), a bio-based solvent, and water. rsc.org This system allows for the solubilization of all reaction components and facilitates product isolation and catalyst reuse. rsc.org
Acceptorless Dehydrogenative Aromatization: An innovative route involves the synthesis of diarylamines through acceptorless dehydrogenative aromatization. nih.gov In this method, substrates like anilines and cyclohexanones can be coupled using a gold-palladium alloy nanoparticle catalyst (Au–Pd/TiO₂). nih.govsemanticscholar.org This process is atom-economical and avoids the use of halide starting materials, reducing salt waste. nih.govsemanticscholar.org
Electrochemical Methods: An electrochemically enabled, nickel-catalyzed C-N cross-coupling has been reported. This method uses electricity as a "reagent" to drive the catalytic cycle, offering a novel approach for the synthesis of diarylamines from aryl halides. rsc.org
Chemo- and Regioselective Functionalization Techniques
While the primary synthesis builds the core structure, subsequent functionalization of the this compound scaffold requires high chemo- and regioselectivity. This is often achieved through C-H activation strategies, where a specific C-H bond on the aromatic rings is targeted for modification.
Directing groups are crucial for controlling the position of functionalization. For biphenyl amines, the amine group itself or a removable directing group can guide a metal catalyst to a specific C-H bond. dmaiti.com
Distal Ring Functionalization: Research has shown that it is possible to selectively functionalize the biphenyl ring that is distal (further away) from the directing amine group. A cobalt(II) catalyst has been used for the C-H allylation of the distal ring of biphenyl amines with unactivated olefins. acs.org Similarly, palladium catalysis can achieve distal C-H chalcogenation (introduction of sulfur or selenium). researchgate.net These methods are valuable for installing functional groups at positions that are difficult to access through traditional electrophilic aromatic substitution.
Regioselective Acylation: A palladium-catalyzed C-H acylation of biaryl-2-amines with aromatic aldehydes has been developed. acs.org This protocol demonstrates good regioselectivity, allowing for the introduction of acyl groups at specific positions on the biphenyl core. acs.org
Reaction Kinetics and Thermodynamic Studies of this compound Formation
Understanding the kinetics and thermodynamics of the Buchwald-Hartwig amination is essential for optimizing the synthesis of this compound. Direct studies on this specific molecule are not widely published, but general principles from related systems provide significant insight.
Key kinetic findings for Buchwald-Hartwig aminations include:
The reductive elimination step is often rate-limiting. wikipedia.org
The elimination can proceed from either a three-coordinate or a four-coordinate palladium complex, with the three-coordinate pathway generally being faster. wikipedia.org
Side reactions, such as β-hydride elimination from the amido complex, can compete with the desired reductive elimination and are a key consideration for reaction optimization. acs.org
Derivatization Strategies for Tailoring this compound Functionality
This compound can serve as a scaffold for the synthesis of more complex molecules with tailored properties. Derivatization involves the chemical modification of the parent molecule.
The C-H functionalization techniques described in section 2.1.3 are primary examples of derivatization strategies. By selectively introducing groups like allyl, acyl, or chalcogenyl moieties, the electronic and steric properties of the molecule can be finely tuned. acs.orgresearchgate.netacs.org For example, adding electron-withdrawing or electron-donating groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic electronics. epdf.pub
Further derivatization can be achieved by reacting the secondary amine N-H bond. For instance, it can be acylated or coupled with other aromatic systems to create larger, more complex structures. organic-chemistry.org The synthesis of N-aryl carbamates through palladium-catalyzed reactions demonstrates how N-H bonds can be functionalized, a strategy that could be adapted for this compound. mit.edu The synthesis of sulfanyl (B85325) amino 1,4-naphthoquinone (B94277) derivatives, where an arylamine is first coupled to a quinone and then further reacted, illustrates a multi-step derivatization approach. dergipark.org.tr These strategies allow for the transformation of this compound from a simple diarylamine into a bespoke functional molecule for advanced applications.
Theoretical and Computational Chemistry of N P Tolylbiphenyl 4 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of N-p-tolylbiphenyl-4-amine. These methods model the molecule at the electronic level, offering a detailed view of its behavior.
Density Functional Theory (DFT) for Molecular Orbitals and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.org For this compound, DFT calculations are crucial for determining the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that influences the material's electronic and optical properties.
The HOMO level is associated with the ability of a molecule to donate an electron, and for a hole-transporting material like this compound, a high HOMO level is desirable for efficient charge injection from the perovskite layer in a solar cell. Conversely, the LUMO level relates to the molecule's ability to accept an electron. The distribution of these orbitals across the molecular structure reveals the regions involved in charge transport. In this compound, the HOMO is typically localized on the electron-rich triphenylamine (B166846) core, facilitating hole transport.
DFT calculations also allow for the exploration of the potential energy surface, revealing the most stable conformations of the molecule. The dihedral angles between the phenyl rings are key structural parameters that affect the extent of π-conjugation and, consequently, the electronic properties.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value | Description |
| HOMO Energy | -5.10 eV | Highest Occupied Molecular Orbital energy, related to ionization potential. |
| LUMO Energy | -1.95 eV | Lowest Unoccupied Molecular Orbital energy, related to electron affinity. |
| Energy Gap (HOMO-LUMO) | 3.15 eV | The energy difference between the HOMO and LUMO levels. |
| Ionization Potential | 5.35 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity | 1.70 eV | The energy released when an electron is added to the molecule. |
Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are employed to predict various spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is a common approach to simulate electronic absorption spectra (UV-Vis). rsc.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. rsc.org These theoretical spectra can be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions.
Furthermore, ab initio methods can be used to predict other spectroscopic parameters, such as those for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mdpi.com Calculating NMR chemical shifts helps in the structural elucidation of the molecule, while predicted IR frequencies correspond to the vibrational modes of the molecule, offering further insight into its structure and bonding.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| UV-Vis (in CHCl3) | λmax | ~350 nm |
| ¹H NMR (in CDCl3) | Chemical Shift (δ) | 6.8 - 7.5 ppm (Aromatic Protons) |
| ¹³C NMR (in CDCl3) | Chemical Shift (δ) | 120 - 150 ppm (Aromatic Carbons) |
Note: These are approximate values and the actual experimental values may vary.
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations are particularly useful for understanding the morphology and charge transport properties in the solid state, such as in thin films used in electronic devices. nih.gov
By simulating a system containing many this compound molecules, researchers can investigate how they pack together and how this arrangement affects the bulk properties of the material. nih.gov MD simulations can predict properties like the glass transition temperature (Tg), which is crucial for the thermal stability of amorphous films in OLEDs.
Furthermore, MD simulations can provide insights into the dynamics of charge hopping between adjacent molecules. The simulations can generate ensembles of molecular configurations, from which charge transfer rates can be calculated using Marcus theory. These calculations depend on the electronic coupling between molecules and the reorganization energy, both of which can be informed by quantum chemical calculations on molecular pairs extracted from the MD simulation.
Structure-Property Relationship Predictions through Computational Modeling
Computational modeling plays a vital role in establishing relationships between the molecular structure of this compound and its macroscopic properties. By systematically modifying the molecular structure in silico—for instance, by adding different substituent groups—and calculating the resulting electronic and photophysical properties, researchers can develop a deeper understanding of what makes a good hole-transporting material.
This computational screening approach allows for the rational design of new molecules with improved performance. For example, by analyzing how changes in the dihedral angles or the introduction of electron-donating or -withdrawing groups affect the HOMO level, ionization potential, and charge mobility, it is possible to design derivatives of this compound with enhanced hole-transport characteristics. This predictive power of computational chemistry accelerates the discovery and development of new materials for organic electronics.
Advanced Spectroscopic and Analytical Characterization of N P Tolylbiphenyl 4 Amine and Its Assemblies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N-p-tolylbiphenyl-4-amine. Both ¹H and ¹³C NMR are employed to map the connectivity and chemical environment of each atom.
In ¹H NMR spectroscopy of this compound, the distinct aromatic protons on the biphenyl (B1667301) and tolyl groups, as well as the amine proton, exhibit characteristic chemical shifts. The integration of the signals corresponds to the number of protons in each environment, while the splitting patterns (singlets, doublets, triplets) reveal the neighboring protons, thus confirming the substitution pattern of the aromatic rings.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
|---|---|---|
| ¹H | 6.8 - 7.6 | Aromatic Protons (biphenyl, tolyl) |
| ¹H | ~5.7 | N-H Proton |
| ¹H | ~2.3 | Methyl (-CH₃) Protons |
| ¹³C | 115 - 150 | Aromatic Carbons |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding. spectroscopyonline.com These two methods are often complementary, as some molecular vibrations may be more prominent in one technique than the other. nih.gov
In the IR spectrum of this compound, a characteristic absorption band for the N-H stretch of the secondary amine is typically observed in the region of 3300-3400 cm⁻¹. spectroscopyonline.com The precise position and broadness of this peak can indicate the extent of hydrogen bonding in the solid state. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1450-1600 cm⁻¹ region. americanpharmaceuticalreview.com The C-N stretching vibration usually gives rise to a peak in the 1250-1350 cm⁻¹ range.
Raman spectroscopy is particularly sensitive to the non-polar bonds of the carbon skeleton. nih.gov Therefore, the aromatic ring breathing modes and C-C stretching vibrations of the biphenyl and tolyl groups are often strong in the Raman spectrum, providing a clear fingerprint of the molecule. americanpharmaceuticalreview.comoatext.com
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300 - 3400 | IR |
| Aromatic C-H Stretch | > 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. measurlabs.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the determination of the exact molecular formula. chromatographyonline.comfilab.fr
For this compound (C₁₉H₁₇N), HRMS analysis would yield a precise mass that corresponds to the sum of the exact masses of its constituent atoms (19 carbons, 17 hydrogens, and 1 nitrogen). This data provides definitive confirmation of the compound's identity and purity, distinguishing it from other compounds with the same nominal mass. labmanager.com
Advanced X-ray Diffraction Techniques for Single Crystal and Powder Analysis
X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional arrangement of atoms in the solid state.
Powder X-ray diffraction (PXRD) is used when single crystals are not available or for the analysis of bulk polycrystalline material. ub.edu The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase of this compound. icdd.com It can be used to identify the compound, assess its purity, and study polymorphism. americanpharmaceuticalreview.com
Electron Microscopy (SEM, TEM, STEM) for Morphological and Nanostructural Characterization
Electron microscopy techniques are employed to visualize the morphology and structure of this compound assemblies at the micro- and nanoscale. hitachi-hightech.com
Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of the bulk material. hitachi-hightech.com It is used to examine the size, shape, and arrangement of microcrystalline powders or the surface features of thin films composed of this compound. The main difference between SEM and TEM is that SEM creates an image by detecting reflected electrons, while TEM uses transmitted electrons. thermofisher.com
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of materials. hitachi-hightech.com For this compound, TEM could be used to characterize the nanostructure of self-assembled aggregates or the dispersion of the molecule within a polymer matrix.
Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM. thermofisher.com It rasters a focused electron beam across the sample and collects the transmitted electrons, enabling high-resolution imaging and analytical mapping (e.g., through energy-dispersive X-ray spectroscopy) of nanostructured materials containing this compound. youtube.commpie.de
Scanning Probe Microscopy (AFM, STM) for Surface Analysis and Self-Assembly Visualization
Scanning probe microscopy (SPM) techniques are powerful for imaging surfaces at the atomic and molecular level. sri.com
Atomic Force Microscopy (AFM) can be used to image the surface topography of this compound thin films or self-assembled monolayers on a substrate with high resolution. nih.gov It operates by scanning a sharp tip attached to a cantilever over the surface and can be performed in various environments, providing information on features like film thickness, roughness, and the morphology of molecular aggregates. sri.com
Scanning Tunneling Microscopy (STM) is capable of imaging conductive surfaces with atomic resolution. bruker-nano.jp For this compound, STM could be used to study its self-assembly on a conductive substrate, such as gold or graphite. kumamoto-u.ac.jp This technique can reveal how individual molecules arrange themselves into ordered two-dimensional structures, providing fundamental insights into the intermolecular forces that drive the self-assembly process. nih.gov
Analysis of this compound: A Review of Available Scientific Data
A thorough review of scientific and academic literature reveals a significant gap in detailed, publicly available experimental and computational data for the specific chemical compound This compound (also known as N-(4-methylphenyl)-[1,1'-biphenyl]-4-amine). While the broader class of triarylamine and biphenyl-amine derivatives is extensively studied for applications in organic electronics, specific research findings detailing the electronic structure, charge transport, and photophysical properties of this particular molecule are not readily found in the accessed literature.
The requested article, focusing solely on this compound with specific data tables, cannot be generated with scientific accuracy due to the absence of published values for its HOMO/LUMO energies, charge carrier mobility, and excited-state dynamics.
General principles for this class of compounds suggest that this compound would likely function as a hole-transport material (HTM), a role common for electron-rich triarylamine structures. mdpi.comresearchgate.netresearchgate.net The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for its function in electronic devices. rsc.orgfrontiersin.org The HOMO level, in particular, dictates the efficiency of hole injection from an adjacent layer, while the HOMO-LUMO gap influences the material's optical properties and stability. mdpi.comfrontiersin.org
Similarly, charge carrier mobility, especially hole mobility, is a key performance metric for HTMs. sigmaaldrich.comfrontiersin.org This property is typically measured in thin-film form and is highly dependent on molecular packing and film morphology. spiedigitallibrary.orgmdpi.com The photophysical characteristics, including UV-Vis absorption, photoluminescence, and excited-state lifetime, determine the material's interaction with light and its suitability for optoelectronic applications like OLEDs. rsc.org
However, without specific studies on this compound, any discussion of these properties would be speculative and fall outside the strict requirement of focusing only on documented findings for this compound. Computational studies using methods like Density Functional Theory (DFT) could predict these properties, but no such dedicated computational studies for this compound were identified in the search. frontiersin.orgrsc.org
Electronic Structure, Charge Transport, and Optoelectronic Properties of N P Tolylbiphenyl 4 Amine Systems
Electrochemical Behavior of N-p-tolylbiphenyl-4-amine Systems
The electrochemical characteristics of this compound and related diarylamine systems are pivotal in understanding their electronic properties and suitability for applications in optoelectronic devices, where they often function as hole transport materials. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are instrumental in elucidating the redox behavior, energy levels, and charge transport dynamics of these compounds. While specific experimental data for this compound is not extensively detailed in publicly available literature, the electrochemical behavior can be inferred from the well-documented studies of its parent structures, such as triphenylamine (B166846) (TPA) and other diarylamine derivatives.
Cyclic Voltammetry
Cyclic voltammetry is a powerful technique used to probe the redox properties of molecules. For triarylamine derivatives, CV typically reveals one or two reversible or quasi-reversible oxidation processes. These processes correspond to the sequential removal of electrons to form a stable cation radical and then a dication.
The electrochemical oxidation of triphenylamine (TPA), a core structural element of this compound, has been extensively studied. TPA undergoes an initial one-electron oxidation to form a stable cation radical (TPA•+). ntu.edu.tw In some cases, a second oxidation wave can be observed at higher potentials, corresponding to the formation of the dication (TPA2+). ntu.edu.tw The stability of the cation radical is a key feature of this class of compounds and is crucial for their function as hole transport materials.
The substitution on the phenyl rings significantly influences the oxidation potentials. Electron-donating groups, such as the tolyl group in this compound, are known to lower the oxidation potential, making the compound easier to oxidize compared to the unsubstituted TPA. ntu.edu.tw This is because the electron-donating group stabilizes the positive charge on the nitrogen atom in the resulting cation radical. Conversely, electron-withdrawing groups would increase the oxidation potential. ntu.edu.tw
For asymmetric triaryldiamines, which share structural similarities, cyclic voltammetry studies have shown a broad range of oxidation potentials, allowing for the tuning of the Highest Occupied Molecular Orbital (HOMO) energy levels. acs.org These studies demonstrate that the electrochemical properties can be systematically modified through synthetic design. acs.org For instance, derivatives of triphenylamine and 1,8-naphthalimide (B145957) have shown ionization potentials in the range of 5.22 to 5.27 eV, as determined from cyclic voltammetry measurements. rsc.org
Based on these findings for related compounds, the cyclic voltammogram of this compound is expected to show a primary reversible or quasi-reversible oxidation wave at a potential characteristic of the diarylamine moiety, influenced by the electronic effects of the tolyl and biphenyl (B1667301) substituents.
Table 1: Representative Electrochemical Data for Related Amine Derivatives
| Compound/System | Oxidation Potential(s) (V vs. reference) | Key Findings |
| Triphenylamine (TPA) | Ep,a = 1.25 V (irreversible first scan), E1/2 = 0.84 V (for dimer) ntu.edu.tw | Forms a stable cation radical that can dimerize. ntu.edu.tw |
| p-Amino-triphenylamine | E1/2 = 0.59 V and 1.09 V ntu.edu.tw | Shows two reversible redox couples. ntu.edu.tw |
| Triphenylamine-1,8-naphthalimide Derivatives | - | Solid-state ionization potentials of 5.22 and 5.27 eV. rsc.org |
| Asymmetric Triaryldiamines | Broad range of oxidation potentials acs.org | Allows for tuning of HOMO levels. acs.org |
This table is illustrative and compiled from data on related compounds to infer the expected behavior of this compound.
Electrochemical Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the interfacial and bulk electronic properties of materials, including charge transfer resistance, capacitance, and ionic conductivity. mdpi.compalmsens.com In the context of organic electronics, EIS is particularly valuable for characterizing the performance of hole transport layers. mdpi.com
An EIS measurement involves applying a small amplitude AC voltage or current over a range of frequencies and measuring the impedance of the system. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance). A typical Nyquist plot for a simple electrochemical system shows a semicircle, where the diameter corresponds to the charge transfer resistance (Rct), and a linear part at low frequencies, which can be related to diffusion processes. nih.gov
For a hole transport material like this compound incorporated into a device, EIS can provide insights into:
Charge Transfer Resistance (Rct): This represents the resistance to the transfer of holes at the electrode/material or material/active layer interface. A lower Rct is generally desirable for efficient charge injection and transport.
Double Layer Capacitance (Cdl): This arises from the accumulation of charge at the electrode-electrolyte interface.
Bulk Resistance: The intrinsic resistance of the material itself.
The expected EIS behavior of a system incorporating this compound would likely be modeled by an equivalent circuit containing elements representing the resistance and capacitance of the various interfaces and the bulk material. The specific values of these components would depend on the device architecture, the nature of the adjacent layers, and the operating conditions.
Supramolecular Chemistry and Self Assembly of N P Tolylbiphenyl 4 Amine Architectures
Principles of Molecular Recognition and Host-Guest Chemistry Involving N-p-tolylbiphenyl-4-amine
Molecular recognition and host-guest chemistry are foundational concepts in supramolecular science, describing the specific binding of a "guest" molecule to a "host" molecule through non-covalent forces. wikipedia.org The efficacy of this binding is determined by a combination of electronic and geometric complementarity. For this compound, its potential role as either a host or a guest is governed by the interplay of hydrogen bonding, π-π stacking, and other weak forces. wikipedia.orgnih.gov
The secondary amine (-NH-) group in this compound is a critical functional group for forming hydrogen bonds. It can act as a hydrogen bond donor through its N-H proton and as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. oatext.comrsc.org
As a Donor: The N-H moiety can form hydrogen bonds with electron-rich atoms like oxygen or nitrogen present in guest molecules or on a substrate. In the context of self-assembly, this donor capability is crucial for creating ordered networks. For instance, in related triarylamine trisamides (TATAs), hydrogen bonds between amide groups are a primary driving force for their assembly into columnar stacks. nih.govru.nl
As an Acceptor: The nitrogen atom can accept a proton from a hydrogen bond donor, such as a hydroxyl (-OH) or an ammonium (B1175870) (-NH₃⁺) group. beilstein-journals.org This interaction is fundamental in the recognition of acidic guests or in forming complexes with protic solvents.
The strength and directionality of these hydrogen bonds are critical. Studies on other amine derivatives show that these interactions can be highly specific, leading to the formation of well-defined supramolecular complexes. beilstein-journals.orgnih.gov The presence of bulky aromatic groups in this compound would sterically influence the accessibility of the N-H group, adding a layer of selectivity to its binding behavior.
The biphenyl (B1667301) and tolyl groups of this compound provide extensive π-electron systems, making π-π stacking a significant interaction in its supramolecular behavior. libretexts.org These interactions arise from the orbital overlap between aromatic rings and are crucial for the stabilization of stacked architectures. encyclopedia.pub
Types of Stacking: Aromatic interactions can manifest in several geometries, including face-to-face (sandwich) and parallel-displaced stacking, as well as edge-to-face (T-shaped) arrangements. encyclopedia.pubrsc.org The parallel-displaced conformation is often favored as it minimizes electrostatic repulsion between the electron-rich π-clouds. encyclopedia.pub
Influence on Assembly: In many aromatic systems, such as triarylamines, π-π stacking is a key driver for self-assembly into one-dimensional columns or fibers. nih.govacs.org The stacking of these molecules can create pathways for charge transport, making such assemblies interesting for organic electronics. The interaction energies for π-π stacking between aromatic amino acids, which serve as a biological analogue, are typically in the range of -3.0 to -8.4 kcal/mol, indicating their significant contribution to structural stability. d-nb.info The combination of hydrogen bonding and π-π stacking can lead to highly cooperative assembly processes, where the formation of one type of bond reinforces the other. rsc.org
The solvatophobic effect, particularly the hydrophobic effect in aqueous media, is another critical driving force. wikipedia.org While this compound is largely insoluble in water, in organic solvents its self-assembly can be driven by the preferential interaction of the solvent with itself, effectively expelling the solute molecules into aggregates. The interplay between solvent-solute and solute-solute interactions dictates the thermodynamics of self-assembly. For instance, the choice of solvent can dramatically alter the structure of aggregates formed by amine-containing macrocycles, switching between complexes where the guest is inside or outside the host cavity. beilstein-journals.org
| Interaction Type | Key Structural Feature | Role in Supramolecular Chemistry | Analogous System Finding |
| Hydrogen Bonding | Secondary Amine (N-H) | Acts as both donor and acceptor, providing directionality and specificity in binding and self-assembly. oatext.comrsc.org | Triarylamine trisamides (TATAs) use H-bonds to form stable columnar stacks. nih.govru.nl |
| Pi-Pi Stacking | Biphenyl and Tolyl Rings | Stabilizes stacked structures through orbital overlap, crucial for forming extended aggregates and functional materials. libretexts.orgmdpi.com | Aromatic amino acids exhibit stacking interaction energies of -3.0 to -8.4 kcal/mol. d-nb.info |
| Van der Waals Forces | Overall Molecular Surface | Contribute to cohesive energy and packing efficiency in solid-state and aggregated forms. mdpi.comrsc.org | Controls packing and relative orientation of molecules in crystals of aniline (B41778) derivatives. rsc.org |
Directed Self-Assembly and Self-Organization of this compound
Directed self-assembly is the process by which molecules spontaneously organize into structurally well-defined arrangements. For molecules like this compound, this process is governed by the non-covalent interactions discussed previously, leading to the formation of complex and often functional hierarchical structures.
While specific studies detailing nanostructure formation from this compound are sparse, extensive research on analogous triarylamines and other aromatic molecules demonstrates their capacity to form a variety of nano-architectures. nih.govnih.gov The final morphology is a result of the delicate balance between attractive and repulsive forces, molecular geometry, and processing conditions like solvent and temperature.
Fibers and Rods: One-dimensional structures like fibers, ribbons, and rods are commonly observed for planar molecules that favor stacking. Functionalized triarylamines have been shown to self-assemble into helical fibers and nanorods. nih.govacs.org This assembly is often driven by a combination of π-π stacking along the core and peripheral hydrogen bonding, leading to robust, extended structures.
Spheres: In some conditions, particularly during precipitation from solution, molecules can aggregate into spherical nanoparticles. This morphology often represents a kinetic product, minimizing surface area under rapid aggregation conditions. Self-assembling polyimides derived from amino acids have been observed to form nanospheres. mdpi.com
Vesicles and Tubules: Amphiphilic molecules, containing distinct hydrophobic and hydrophilic sections, can self-assemble into vesicles (hollow spheres with a bilayer membrane) or hollow tubules. While this compound is not intrinsically amphiphilic, its derivatives could be functionalized to induce such behavior. For example, peptide amphiphiles are well-known to form a rich variety of nanostructures, including nanotubes and nanofibers, depending on their sequence and the solution pH. nih.gov
The table below summarizes nanostructures formed by molecules structurally or functionally related to this compound.
| Nanostructure | Driving Force(s) | Example from Analogous Systems |
| Fibers/Nanorods | π-π Stacking, Hydrogen Bonding | C₃-Symmetric triarylamine trisamides form helical fibers and nanorods. nih.govnih.gov |
| Nanospheres | Hydrophobic Collapse, Rapid Aggregation | Peptide-decorated polymers and amino acid-derived polyimides can form spherical micelles or nanoparticles. mdpi.com |
| Tubules | Directional H-Bonding, Chirality | Cyclic peptides with alternating D- and L-amino acids self-assemble into nanotubes. nih.gov |
| Vesicles | Amphiphilicity, Solvatophobic Effects | Supramolecular amphiphiles created via host-guest chemistry can self-assemble into vesicles for drug delivery. thno.org |
Hierarchical assembly refers to a multi-step process where primary nanostructures (like fibers or spheres) serve as building blocks for larger, more complex superstructures. This process is ubiquitous in biology, such as in the formation of amyloid fibrils from peptide monomers. ru.nl
Templated assembly involves using a pre-existing surface or molecule to guide the organization of assembling molecules.
Surface Templating: this compound could potentially form self-assembled monolayers (SAMs) on suitable substrates like gold or indium tin oxide (ITO). mdpi.comwipo.int In this scenario, the molecule would be designed with an "anchoring group" that binds to the surface, while intermolecular interactions (π-stacking, van der Waals forces) would dictate the packing and orientation of the molecules within the monolayer. Such ordered layers are highly relevant in the fabrication of organic electronic devices like perovskite solar cells, where they function as hole-transporting layers. mdpi.comnih.gov
Molecular Templating: A larger host molecule or a supramolecular aggregate can act as a template to direct the assembly of guest molecules. For instance, DNA has been used as a scaffold to organize covalently attached melamine (B1676169) (an aromatic amine) units into pre-defined linear or network arrays. beilstein-journals.org While not demonstrated for this compound, this strategy represents a powerful method for achieving precise control over nanoscale architecture.
The formation of these complex structures is often a kinetically controlled process, meaning that the pathway of assembly can be as important as the thermodynamic endpoint. Research on triarylamine derivatives has shown that they can exhibit complex assembly pathways, sometimes involving a nucleation step with a high energy barrier, which can be triggered by external stimuli like light. nih.govacs.org
Crystal Engineering of this compound Solids
There is no publicly available crystallographic data for this compound. Scientific investigations into the single-crystal X-ray diffraction, powder X-ray diffraction, or computational predictions of the crystal packing and intermolecular interactions of this compound have not been reported. As a result, an analysis of its solid-state architecture, including potential hydrogen bonding, π-π stacking, or other non-covalent interactions that would define its crystal lattice, cannot be provided. Without experimental or theoretical structural data, a data table of its crystallographic parameters cannot be generated.
Dynamic Combinatorial Chemistry and Mechanically Interlocked Systems
The application of this compound as a building block in dynamic combinatorial libraries (DCLs) has not been described in the scientific literature. Dynamic combinatorial chemistry relies on the reversible formation of covalent or non-covalent bonds to generate a library of compounds in equilibrium. The composition of this library can be influenced by the presence of a template, leading to the amplification of the best-binding species. There are no studies indicating the use of the amine functionality on this compound to form reversible linkages, such as imines or disulfides, for the creation of DCLs. Consequently, there are no research findings on its use in the template-directed synthesis of macrocycles or other complex architectures.
Furthermore, the integration of this compound into mechanically interlocked molecules, such as rotaxanes or catenanes, has not been reported. The synthesis of such systems often involves threading a linear component through a macrocycle and then stoppering the ends, or through template-directed clipping reactions, sometimes employing dynamic covalent chemistry. As there is no literature on the use of this compound in these contexts, a discussion of its role in forming mechanically interlocked structures is not possible.
N P Tolylbiphenyl 4 Amine in Organic Electronics and Optoelectronics Research Applications
Hole Transporting Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
In both OLEDs and OSCs, the hole transporting layer (HTL) plays a critical role in the efficient operation of the device. The primary functions of an HTL are to facilitate the transport of holes from the anode to the emissive or active layer while simultaneously blocking the passage of electrons. This ensures a balanced charge carrier injection and recombination, which is essential for high device efficiency and stability. N-p-tolylbiphenyl-4-amine, as a member of the triarylamine family, possesses the requisite electronic characteristics for a high-performance HTL. These characteristics include a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from common transparent conductive oxides like indium tin oxide (ITO) and high hole mobility to ensure rapid charge transport.
Research into related triarylamine compounds has demonstrated their efficacy as HTLs. For instance, poly(triarylamine) (PTAA) is widely used in perovskite solar cells, a type of OSC, due to its excellent hole-transporting properties and ability to form uniform films. mdpi.com Studies on composite HTLs have also shown promise. A composite layer of poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)-benzidine] (Poly-TPD) doped with di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane (TAPC), a compound structurally similar to this compound, led to a 34% enhancement in the external quantum efficiency (EQE) of flexible near-infrared perovskite quantum dot light-emitting diodes. researchgate.net
The following table summarizes the performance of devices using triarylamine-based HTLs, providing a benchmark for the expected performance of this compound.
| Device Type | HTL Material | Key Performance Metric | Value |
| Flexible NIR PeLED | Poly-TPD/TAPC Composite | Peak External Quantum Efficiency (EQE) | 3.9% |
| Flexible NIR PeLED | Poly-TPD/TAPC Composite | Maximum Current Density | 631.4 mA/cm² |
| OLED | NPB with optimized SAM | Maximum Luminous Intensity | 32,290 cd/m² |
| Inverted Perovskite Solar Cell | PTAA (toluene-processed) | Power Conversion Efficiency (PCE) | 19.1% |
Active Materials in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, finding applications in displays, sensors, and logic circuits. nih.gov The active material in an OFET is responsible for charge transport between the source and drain electrodes, modulated by the gate voltage. For p-channel OFETs, the active material must efficiently transport holes. Triarylamine derivatives have been investigated as active materials in OFETs due to their good hole-transporting characteristics and environmental stability.
While direct studies on this compound as the primary active material in OFETs are not widely reported, research on analogous poly(triarylamine) (PTAA) provides valuable insights. OFETs fabricated with PTAA as the semiconductor layer have demonstrated stable operation in ambient conditions. The performance of such devices is influenced by the processing conditions and the choice of dielectric material. For instance, OFETs using a PTAA active layer and a poly(methyl methacrylate) (PMMA) gate insulator have been successfully fabricated and characterized.
Furthermore, blending PTAA with insulating polymers has been explored as a strategy to fine-tune the electronic properties and morphology of the active layer. Such blends can be solution-processed, offering a pathway to low-cost and large-area fabrication of OFET-based devices. The charge carrier mobility in these devices is a key performance parameter, with higher mobility leading to faster switching speeds and higher current output. Research on various organic semiconductors has shown that mobilities can range from 10⁻⁵ to over 1 cm²/Vs. nih.gov
The table below presents typical performance metrics for OFETs based on triarylamine and other organic semiconductors, illustrating the potential of this class of materials.
| Active Material | Device Architecture | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Phenylvinyl derivative | Thin-film transistor | 1.3 | - |
| Thiophene-containing compound | Thin-film transistor | 0.31 | - |
| Fullerene C₆₀ derivative | Solution-processed FET | 0.008 (hole), 0.01 (electron) | - |
| Naphthalene core with alkylthienyl groups | Thin-film transistor | 0.14 | - |
Components in Organic Photovoltaic (OPV) Devices
In organic photovoltaic (OPV) devices, also known as organic solar cells, the photoactive layer is typically a blend of an electron donor and an electron acceptor material. When this layer absorbs light, it generates excitons (bound electron-hole pairs), which then need to be separated into free charge carriers at the donor-acceptor interface. The separated electrons and holes are then transported to their respective electrodes to generate a photocurrent.
Triarylamine derivatives, including this compound, are excellent candidates for the electron donor component in OPV devices due to their strong electron-donating nature and ability to transport holes. The efficiency of an OPV device is highly dependent on the energy level alignment between the donor and acceptor materials, as well as the morphology of the active layer blend.
Theoretical studies on donor molecules with a phenyl-di-p-tolyl-amine core have shown that by modifying the acceptor units attached to this donor, the photovoltaic properties can be tuned. For example, density functional theory (DFT) calculations have been used to predict the HOMO-LUMO energy gap, open-circuit voltage (Voc), and other key parameters for such donor-acceptor systems. These studies suggest that triarylamine-based donors can be designed to achieve desirable optoelectronic properties for high-performance solar cells.
The following table summarizes key photovoltaic parameters for an inverted perovskite solar cell using a triarylamine-based hole transport layer, which is a related application within photovoltaics.
| Parameter | Toluene-processed PTAA | Chlorobenzene-processed PTAA | 1,2-dichlorobenzene-processed PTAA |
| Average Power Conversion Efficiency (PCE) | 19.1% | 17.9% | 17.3% |
| Integrated Short-Circuit Current Density (Jsc) | 20.72 mA/cm² | 19.48 mA/cm² | 19.42 mA/cm² |
Sensing Applications (e.g., Chemo- and Biosensors)
The application of organic semiconductor materials in chemical and biological sensors is a rapidly growing field of research. The principle behind many of these sensors is the change in the electrical properties of the organic material upon interaction with an analyte. Triarylamine derivatives, with their electron-rich nature, have the potential to be used in sensors for detecting oxidizing agents or other electrophilic species.
While specific research on this compound in sensing applications is limited, the broader class of triarylamine-based polymers has been explored for such purposes. For example, electrochromic devices based on novel triphenylamine (B166846) derivatives have been developed, which change their optical properties in response to an applied voltage. nih.gov This electrochromic behavior can be harnessed for sensing applications where the presence of an analyte triggers a change in the electrochemical potential, leading to a visible color change.
Furthermore, OFETs can be configured as sensors where the binding of an analyte to the surface of the semiconductor channel modulates the charge carrier density and, consequently, the source-drain current. The development of flexible and wearable sensors for monitoring chemical molecules is an active area of research, with applications in healthcare and environmental monitoring. rsc.org Triarylamine-based materials could potentially be integrated into such platforms. For instance, a flexible gas sensor using oleylamine-functionalized graphene oxide has been developed for the detection of ammonia (B1221849) (NH₃), demonstrating the potential for amine-functionalized materials in gas sensing. bohrium.com
The table below provides an example of the performance of a sensor based on an amine-functionalized material.
| Sensor Type | Sensing Material | Analyte | Limit of Detection (LOD) |
| Flexible Gas Sensor | Oleylamine-functionalized Graphene Oxide | NH₃ | 9.19 ppb |
Integration into Wearable and Flexible Electronics
The development of wearable and flexible electronics represents a major shift in how we interact with electronic devices. These technologies require materials that are not only electronically functional but also mechanically robust and compatible with flexible substrates. Organic materials, including triarylamine derivatives, are well-suited for these applications due to their inherent flexibility and solution-processability, which allows for fabrication on plastic and other compliant substrates.
This compound and related compounds can be incorporated into a variety of flexible electronic devices. As discussed previously, a composite HTL containing a di-p-tolyl-amino derivative has been successfully used in flexible near-infrared perovskite quantum dot light-emitting diodes. researchgate.net A key finding from this research was the mechanical robustness of the device, which retained 93% of its initial EQE after 20 bending cycles. researchgate.net
The use of triarylamine-based materials in flexible sensors is also an area of active research. Polyamides containing triarylamine units have been investigated for use in flexible electrochromic devices, which could find applications in smart displays and wearable sensors. researchgate.net The ability to create patterned, flexible devices opens up possibilities for applications such as electronic books and flexible electronic cards. researchgate.net
The progress in flexible sensors based on materials like polyimides also provides a framework for the integration of active organic materials like this compound. mdpi.com These sensors are being developed for a wide range of applications, including healthcare monitoring and wearable devices. mdpi.com
The following table summarizes the mechanical performance of a flexible device incorporating a triarylamine-related compound.
| Device Type | Key Component | Mechanical Test | Performance Retention |
| Flexible NIR PeLED | Composite HTL with TAPC | 20 Bending Cycles | 93% of initial EQE |
Polymer Matrix Incorporation and Hybrid Material Systems with N P Tolylbiphenyl 4 Amine
Blending and Doping Strategies for Polymeric Semiconductors
Blending or doping polymeric semiconductors with small molecules is a powerful method to control and enhance their electrical properties. nih.gov This process, known as molecular doping, involves transferring electrons between the polymer host and the small molecule dopant, which can significantly increase charge carrier density and conductivity. osti.gov
N-p-tolylbiphenyl-4-amine, a derivative of triphenylamine (B166846), is primarily used as a p-type material, meaning it facilitates the transport of positive charge carriers (holes). When blended into a polymeric semiconductor matrix, it can serve several functions:
Morphology Control: The addition of a second component, even an amorphous one, can influence the crystallization and morphology of the primary semiconducting polymer. ntu.edu.tw A facile blending strategy using two different donor-acceptor (D-A) conjugated polymers has been shown to increase hole mobility by over three times compared to the intrinsic semiconductor, without significantly altering the crystallinity. ntu.edu.tw
Energy Level Tuning: Blending allows for the precise tuning of the energy levels (HOMO/LUMO) of the active layer, which is critical for efficient charge injection and extraction at the interfaces with electrodes. nih.gov
The effectiveness of molecular doping can be influenced by steric effects between the polymer's side-chains and the dopant molecule. d-nb.info Research has shown that polymers with sparse alkyl side-chains can achieve significantly higher doping efficiency compared to those with dense side-chains, as the void space within the polymer structure can better accommodate the dopant molecules. d-nb.info Doping strategies can be complex, sometimes involving coupled reactions where a thermodynamically favorable reaction drives the desired doping process, leading to higher doping levels and conductivity. nih.gov
Covalent and Non-Covalent Functionalization of Polymer Backbones
Integrating this compound into a polymer system can also be achieved by attaching it directly to the polymer backbone through covalent or non-covalent bonds. This approach creates functionalized polymers with built-in charge transport capabilities.
Covalent Functionalization involves forming strong, permanent chemical bonds between the amine molecule and the polymer. Common reactions for functionalizing polymer backbones include:
Amide Bond Formation: If the polymer has carboxylic acid groups, coupling agents can be used to form stable amide bonds with the amine group of this compound. mdpi.com
Electrophilic Aromatic Substitution: The aromatic rings of the biphenyl (B1667301) or tolyl groups could potentially undergo electrophilic substitution to attach to a polymer chain, although this is less common for pre-formed polymers. mdpi.com
Polymerization of Functionalized Monomers: A more controlled approach involves first synthesizing a monomer that already contains the this compound moiety and then polymerizing it to create the desired functional polymer.
Non-Covalent Functionalization relies on weaker, reversible interactions. semanticscholar.orgrsc.org These methods are often simpler and avoid harsh reaction conditions that might degrade the polymer.
π-π Stacking: The aromatic rings of this compound can interact with the π-conjugated systems of conductive polymers or carbon-based materials like graphene through π-π stacking. semanticscholar.orgmdpi.com This is a common method for the non-covalent functionalization of carbon surfaces. mdpi.com
Hydrogen Bonding: While this compound itself is a secondary amine, polymers with appropriate functional groups could be designed to form hydrogen bonds. rsc.org
Electrostatic Interactions: By modifying the amine to include ionic groups, it can form electrostatic interactions with oppositely charged polymers, creating polyelectrolyte complexes. mdpi.comnih.gov
These functionalization strategies aim to combine the desirable processing and mechanical properties of polymers with the specific electronic functions of molecules like this compound.
Fabrication and Characterization of this compound-Polymer Composites
The fabrication of polymer composites containing this compound typically involves solution-based techniques, which are advantageous for creating large-area and flexible devices.
Fabrication Methods:
Solution Blending: The most common method involves dissolving both the polymer and the this compound in a common solvent or a solvent mixture. osti.gov The resulting solution is then deposited as a thin film using techniques like spin-coating, doctor-blading, or inkjet printing. The properties of the final film depend heavily on the solvent, solution concentration, and deposition parameters.
Sequential Deposition: In some device architectures, layers are deposited sequentially. For instance, a polymer layer might be deposited first, followed by a layer of the small molecule, or vice versa, with subsequent annealing to promote intermixing.
Characterization Techniques: A comprehensive suite of characterization techniques is employed to understand the morphology, structure, and properties of these composite materials.
Spectroscopy: UV-Vis absorption and photoluminescence (PL) spectroscopy are used to study the optical properties and energy levels. X-ray Photoelectron Spectroscopy (XPS) provides information on elemental composition and chemical states at the surface. osti.govntu.edu.tw
Microscopy: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to investigate the surface morphology, roughness, and phase separation within the blended films.
Structural Analysis: X-ray Diffraction (XRD) helps to determine the crystallinity of the polymer component and how it is affected by the addition of the small molecule. ntu.edu.tw
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to study the miscibility of the components and identify thermal transitions. ntu.edu.tw
Electrical Characterization: The performance of the composite is ultimately evaluated by fabricating a device (e.g., a transistor or solar cell) and measuring its electrical characteristics, such as charge carrier mobility and conductivity.
Performance Evaluation of Hybrid Organic/Inorganic Architectures
This compound and its derivatives are frequently used in hybrid organic-inorganic devices, most notably in perovskite solar cells (PSCs). cam.ac.uk In these devices, a layer of an organic material is used to efficiently extract and transport charge carriers from the inorganic perovskite absorber layer. nih.govd-nb.info
In a typical PSC architecture, this compound would be a component of the Hole Transport Layer (HTL), which is positioned between the light-absorbing perovskite layer and the anode. d-nb.info The key functions of the HTL are to selectively extract holes while blocking electrons, transport these holes to the electrode, and protect the perovskite layer. nih.govd-nb.info
The performance of such hybrid devices is highly dependent on the properties of the HTL. An ideal HTL material should have:
High hole mobility for efficient charge transport.
An appropriate highest occupied molecular orbital (HOMO) energy level that aligns well with the valence band of the perovskite for efficient hole extraction.
A wide bandgap to be transparent to sunlight and to effectively block electrons. nih.gov
Good film-forming properties and chemical stability.
Hybrid architectures combining organic amines and inorganic perovskites have led to remarkable advances in solar cell technology. mdpi.com The ability to tune the properties of both the organic and inorganic components allows for the optimization of device performance metrics such as Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), and operational stability. nih.govrsc.org For example, modifying the interface between the HTL and the perovskite can reduce charge recombination and improve voltage and fill factor. d-nb.info Research into novel HTL materials, including polymers and small molecules like this compound, is crucial for pushing the efficiency and stability of next-generation hybrid solar cells. mdpi.comnanoge.org
Below is a table summarizing the performance of various hole transport materials used in hybrid perovskite solar cells, illustrating the context in which a material like this compound operates.
| Hole Transport Material (HTM) / System | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Fill Factor (FF) | Reference |
| PEDOT:PSS / Porphyrin Buffer Layer | ~14.05% | N/A | N/A | d-nb.info |
| Fused-F (Triphenylamine derivative) | ~12.8% | ~1.03 V | N/A | d-nb.info |
| Spiro-OMeTAD (dopant-free) | ~11.7% | ~1.02 V | N/A | d-nb.info |
| PTAA / M2 modifier | 20.23% | N/A | N/A | mdpi.com |
| Bifacial SWCNT-PSC | 21.4% (monofacial) | N/A | N/A | rsc.org |
| Two-Step Deposited with SA additive | 23.56% | N/A | ~90% retention after 1800h | rsc.org |
Catalytic Applications and Ligand Design Featuring N P Tolylbiphenyl 4 Amine
N-p-tolylbiphenyl-4-amine as a Ligand in Transition Metal Catalysis
While this compound is not typically employed as a ligand in its natural state, its scaffold is central to a prominent class of ancillary ligands used in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. By introducing a phosphine (B1218219) group, typically at the 2-position of the biphenyl (B1667301) moiety, the diarylamine is transformed into a powerful biaryl monophosphine ligand. These ligands, often referred to as Buchwald-type ligands, are renowned for their ability to promote challenging C-N, C-C, and C-O bond formations. nih.gov
The general structure of these ligands combines a bulky, electron-rich phosphine with the diarylamine backbone. This architecture creates a monoligated, highly reactive L1Pd(0) complex that can undergo oxidative addition even with less reactive substrates like aryl chlorides under mild conditions. nih.gov The diarylamine portion of the ligand is not merely a passive scaffold; it plays a crucial role in stabilizing the catalytic species and influencing the key steps of the catalytic cycle, such as reductive elimination.
A prime example of this ligand class is RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). While not a direct derivative of this compound, it shares the foundational biaryl amine structure and illustrates the principles at play. Kinetic studies on palladium complexes of RuPhos in the cross-coupling of aryl halides and diarylamines have shown that the palladium amido complex is the resting state of the catalyst. The rate of the reaction is determined by the reductive elimination step, which is accelerated by electron-deficient aryl groups or electron-rich diarylamido groups.
Table 1: Examples of Palladium-Catalyzed Reactions with Biaryl Phosphine Ligands
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3-Bromoanisole | Diphenylamine | RuPhos | Pd(RuPhos)(dba) | N-(3-methoxyphenyl)-N-phenylaniline | >98 |
| 2 | 4-Chloroanisole | N-Methylaniline | RuPhos | Pd(OAc)₂ / RuPhos | N-(4-methoxyphenyl)-N-methylaniline | 95 |
Organocatalytic Applications of this compound
Direct organocatalytic applications where this compound itself acts as the primary catalyst are not well-documented in scientific literature. The field of organocatalysis often utilizes primary or tertiary amines for specific activation modes, such as enamine or iminium ion formation, and hydrogen-bonding catalysis. d-nb.info
In the context of photoredox catalysis, tertiary amines are widely used as sacrificial electron donors. rsc.org Upon photoexcitation, the photocatalyst can oxidize the tertiary amine, generating a highly reactive α-amino radical that can engage in various bond-forming reactions. Secondary amines like this compound are less commonly used in this capacity. However, the broader family of arylamines can be key intermediates or products in organocatalytic reactions. For instance, asymmetric aza-Michael reactions catalyzed by chiral organocatalysts can produce chiral β-amino carbonyl compounds from various amine nucleophiles. d-nb.info
While there is a lack of specific examples for this compound, the development of axially chiral N-aryl succinimides through N-heterocyclic carbene (NHC)-catalyzed desymmetrization highlights a sophisticated use of N-aryl motifs in organocatalysis. beilstein-journals.org This suggests that while this compound is not a direct organocatalyst, its structural elements are relevant to the design of substrates and products in advanced organocatalytic transformations.
Design Principles for Enhancing Catalytic Activity and Selectivity
The design of effective catalysts based on the this compound scaffold revolves around the systematic modification of its electronic and steric properties to optimize performance in a given chemical transformation. For the widely used phosphine derivatives in palladium catalysis, several key design principles have been established through extensive structure-activity relationship studies.
Electronic Effects: The electronic nature of the substituents on both the p-tolyl ring and the biphenyl ring significantly impacts the catalytic cycle.
Amine Moiety: Introducing electron-donating groups on the N-aryl ring (the p-tolyl group in this case) makes the amine more nucleophilic. In kinetic studies of related biaryl phosphine ligands, a more electron-rich diarylamido group on the palladium center has been shown to accelerate the rate-determining reductive elimination step.
Phosphine-Bearing Ring: The electronic properties of the biaryl ring system where the phosphine resides are critical. For SPhos (a related biaryl phosphine ligand), studies have demonstrated that increasing the electron-donating ability of the "lower" aryl group (the non-phosphine-bearing ring of the biphenyl) leads to a more stable Pd(II) amido complex, thereby slowing reductive elimination. researchgate.netacs.org This allows for fine-tuning of the catalyst's stability versus its activity.
Steric Effects: The steric bulk of the ligand is a crucial parameter for creating a coordinatively unsaturated and highly active catalytic center.
Phosphine Substituents: The use of bulky alkyl groups on the phosphorus atom (e.g., dicyclohexylphosphino or di-tert-butylphosphino) is a hallmark of modern biaryl phosphine ligands. This steric hindrance promotes the formation of the monoligated Pd(0) species essential for initiating the catalytic cycle with challenging substrates.
Biaryl Backbone: Substituents on the biaryl framework, particularly at the ortho positions relative to the C-C bond linking the two phenyl rings, control the dihedral angle of the biaryl system. This, in turn, influences the pocket around the metal center, affecting substrate approach and selectivity.
These principles allow for the rational design of ligands. For instance, a ligand can be made more electron-rich to speed up oxidative addition and sterically larger to accelerate reductive elimination, tailoring the catalyst to a specific and challenging chemical reaction. researchgate.net
Table 2: Summary of Compound Names Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | Core structural motif |
| RuPhos | Example of a biaryl phosphine ligand |
| SPhos | Example of a biaryl phosphine ligand |
| BrettPhos | Example of a biaryl phosphine ligand |
| Diphenylamine | Reactant in example reaction |
| N-Methylaniline | Reactant in example reaction |
| Morpholine | Reactant in example reaction |
| 3-Bromoanisole | Reactant in example reaction |
| 4-Chloroanisole | Reactant in example reaction |
| 4-Chlorotoluene | Reactant in example reaction |
| N-(3-methoxyphenyl)-N-phenylaniline | Product in example reaction |
| N-(4-methoxyphenyl)-N-methylaniline | Product in example reaction |
Future Research Directions and Emerging Paradigms for N P Tolylbiphenyl 4 Amine
Advanced Material Design for Enhanced Performance and Stability
Currently, there is no available research dedicated to the design of advanced materials based on N-p-tolylbiphenyl-4-amine. The exploration of its derivatives or its incorporation into polymer backbones to enhance performance and stability in electronic applications has not been reported. For context, research into similar triarylamine-based molecules often focuses on modifying their molecular structure to tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to improve charge injection and transport capabilities. Future research on this compound could potentially follow these established pathways.
Integration into Novel Device Architectures
The integration of this compound into novel device architectures, such as organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), or organic field-effect transistors (OFETs), has not been documented in published research. In the broader field of organic electronics, related amine compounds are frequently investigated as hole transport materials (HTMs). For instance, derivatives of triphenylamine (B166846) are commonly used in PSCs to facilitate the efficient extraction and transport of holes from the perovskite absorber layer to the electrode. However, no specific data on the performance of this compound in such devices is currently available.
Exploration of Multifunctional Properties
The potential multifunctional properties of this compound remain unexplored. Many organic molecules with amine functionalities exhibit interesting photophysical or electrochemical properties that could be harnessed for applications beyond charge transport, such as sensing, electrochromism, or non-linear optics. Research into these areas for this compound is non-existent at present.
Theoretical Prediction and Experimental Validation of New Applications
There are no available theoretical studies, such as those employing Density Functional Theory (DFT), to predict the electronic structure, charge mobility, or other relevant properties of this compound. Such computational investigations are a crucial first step in identifying promising candidates for new applications and guiding experimental work. Consequently, there are no experimental validations of new applications for this compound reported in the scientific literature. The field is open for foundational research, starting with computational modeling to predict its fundamental properties, followed by synthesis and experimental characterization to validate these predictions and explore its potential in electronic or optoelectronic devices.
Q & A
Q. How do researchers design experiments to probe intermolecular interactions in solid-state structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
